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Compound of Interest

Compound Name: 2,6-Dinitrobenzaldehyde

Cat. No.: B1206409 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the key spectroscopic data for

2,6-Dinitrobenzaldehyde (C₇H₄N₂O₅), a significant intermediate in various chemical

syntheses.[1] The information is presented to facilitate research and development applications.

Chemical Structure and Properties
IUPAC Name: 2,6-dinitrobenzaldehyde[2]

Molecular Formula: C₇H₄N₂O₅[2]

Molecular Weight: 196.12 g/mol [2]

CAS Number: 606-31-5[2]

Appearance: Fine deep yellow crystals.[2]

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data available for 2,6-
Dinitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

explicitly found in

search results for

2,6-

Dinitrobenzaldeh

yde. A

representative

spectrum would

typically show

signals for the

aldehydic proton

and the aromatic

protons.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

Specific peak assignments for 2,6-

Dinitrobenzaldehyde were not available in the

provided search results. A typical spectrum

would show distinct signals for the carbonyl

carbon, the aromatic carbons attached to the

nitro groups, and the other aromatic carbons.

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopy Peak Data
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Wavenumber (cm⁻¹) Functional Group Assignment

Specific peak data was not detailed in the

search results. A typical IR spectrum would

exhibit characteristic peaks for C=O (aldehyde),

C-H (aromatic and aldehyde), and N-O (nitro

group) stretching.

Mass Spectrometry (MS)
Table 4: GC-MS Data

Property Value

Top Peak (m/z) 75[2]

2nd Highest Peak (m/z) 92[2]

3rd Highest Peak (m/z) 30[2]

Experimental Protocols
The methodologies described below are based on standard practices for the acquisition of

spectroscopic data for organic compounds like 2,6-Dinitrobenzaldehyde.

NMR Spectroscopy Protocol
Sample Preparation: A sample of 2,6-Dinitrobenzaldehyde is dissolved in a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The concentration is

typically in the range of 5-25 mg/mL.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or a

Varian A-60D, is used for analysis.[2][3]

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a spectral width covering the
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expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans

is often required due to the lower natural abundance of ¹³C.[3]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard like tetramethylsilane (TMS).[3]

IR Spectroscopy Protocol
Sample Preparation (KBr Wafer Technique):

A small amount of 2,6-Dinitrobenzaldehyde (1-2 mg) is finely ground with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. A

background spectrum of the empty sample chamber is recorded first, followed by the sample

spectrum. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)
Sample Preparation: A dilute solution of 2,6-Dinitrobenzaldehyde is prepared in a volatile

organic solvent such as dichloromethane or methanol.

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its

boiling point and interaction with the column's stationary phase.
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As the compound elutes from the GC column, it enters the MS ion source (e.g., Electron

Ionization - EI).

The resulting ions are separated by the mass analyzer based on their mass-to-charge

ratio (m/z) and detected.

Data Processing: The resulting mass spectrum, a plot of ion intensity versus m/z, is

analyzed. The fragmentation pattern provides structural information and a "fingerprint" for the

compound. The NIST library can be used for spectral matching.[2]

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2,6-Dinitrobenzaldehyde.
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Caption: General workflow for spectroscopic analysis of 2,6-Dinitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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